TP-10

Übersicht

Beschreibung

TP-10 ist ein selektiver Inhibitor der Phosphodiesterase 10A, ein Enzym, das eine entscheidende Rolle bei der Regulierung der intrazellulären Spiegel von cyclischem Adenosinmonophosphat und cyclischem Guanosinmonophosphat spielt. Diese Verbindung hat ein großes Potenzial für die Behandlung neurologischer Erkrankungen gezeigt, da sie die Signalwege modulieren kann, die an der Gehirnfunktion beteiligt sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von TP-10 beinhaltet die Herstellung von Chinolinderivaten. Ein gängiges Verfahren umfasst die Reaktion von 2-Chlorchinolin mit 4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenol unter basischen Bedingungen. Die Reaktion wird typischerweise in Gegenwart einer Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und Durchflussanlagen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TP-10 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydrid in Dimethylformamid.

Hauptprodukte:

Oxidation: Bildung von Chinolin-N-Oxid-Derivaten.

Reduktion: Bildung von reduzierten Chinolinderivaten.

Substitution: Bildung von substituierten Chinolinderivaten.

Wissenschaftliche Forschungsanwendungen

TP-10 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle der Phosphodiesterase 10A in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Zellsignalisierung und Genexpression.

Medizin: Als potenzieller therapeutischer Wirkstoff für neurologische Erkrankungen wie Schizophrenie und Huntington-Krankheit untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Phosphodiesterase 10A, was zu erhöhten Spiegeln von cyclischem Adenosinmonophosphat und cyclischem Guanosinmonophosphat führt. Diese Modulation der intrazellulären Signalwege führt zu veränderter neuronaler Aktivität und verbesserter kognitiver Funktion. Die molekularen Ziele von this compound umfassen die katalytische Stelle der Phosphodiesterase 10A, an der es bindet und die Hydrolyse cyclischer Nukleotide verhindert .

Ähnliche Verbindungen:

Sildenafil: Ein weiterer Phosphodiesterase-Inhibitor, der jedoch die Phosphodiesterase 5 angreift.

Vardenafil: Ähnlich wie Sildenafil, aber mit einer anderen chemischen Struktur.

Tadalafil: Ein länger wirksamer Phosphodiesterase 5-Inhibitor.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität für die Phosphodiesterase 10A, wodurch es besonders effektiv bei der Modulation der Gehirnfunktion ist, ohne andere Phosphodiesterase-Enzyme zu beeinflussen. Diese Selektivität verringert das Risiko von Nebenwirkungen, die mit der nicht-selektiven Hemmung von Phosphodiesterase verbunden sind .

Wirkmechanismus

TP-10 exerts its effects by selectively inhibiting phosphodiesterase 10A, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This modulation of intracellular signaling pathways results in altered neuronal activity and improved cognitive function. The molecular targets of this compound include the catalytic site of phosphodiesterase 10A, where it binds and prevents the hydrolysis of cyclic nucleotides .

Vergleich Mit ähnlichen Verbindungen

Sildenafil: Another phosphodiesterase inhibitor but targets phosphodiesterase 5.

Vardenafil: Similar to sildenafil but with a different chemical structure.

Tadalafil: A longer-acting phosphodiesterase 5 inhibitor.

Uniqueness of TP-10: this compound is unique due to its high selectivity for phosphodiesterase 10A, which makes it particularly effective in modulating brain function without affecting other phosphodiesterase enzymes. This selectivity reduces the risk of side effects associated with non-selective phosphodiesterase inhibition .

Eigenschaften

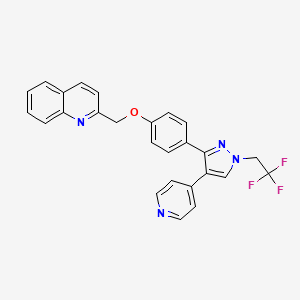

IUPAC Name |

2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F3N4O/c27-26(28,29)17-33-15-23(18-11-13-30-14-12-18)25(32-33)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)31-21/h1-15H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIXNOMHHWGUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=NN(C=C4C5=CC=NC=C5)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2520264.png)

![2-cyclopropyl-4-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2520265.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/new.no-structure.jpg)

![ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520270.png)

![3-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)

![methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2520274.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2520276.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2520279.png)

![2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B2520281.png)

![N-SEC-BUTYL-2-(4-BUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL)ACETAMIDE](/img/structure/B2520284.png)

![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2520287.png)